molecular formula C8H7N3O B13114920 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 64600-52-8

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B13114920
CAS No.: 64600-52-8
M. Wt: 161.16 g/mol
InChI Key: YCSSDGURROTVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a valuable template for developing novel therapeutic agents . This compound serves as a key precursor for synthesizing derivatives with broad therapeutic potential. Research highlights its application in designing potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancers like non-small-cell lung carcinoma and breast cancer . Derivatives based on this scaffold have demonstrated promising dual inhibitory activity against both wild-type EGFR and resistant mutant forms, such as EGFRT790M, with one study reporting IC50 values as low as 0.093 µM and 0.174 µM, respectively . Beyond oncology, the pyrido[2,3-d]pyrimidine core is being explored for its antibacterial properties against pathogens like E. coli and P. aeruginosa , as well as for its potential in antiviral and herbicidal applications . Its mechanism often involves competitive inhibition at enzyme ATP-binding sites, supported by computational docking and molecular dynamics studies that confirm stable binding interactions . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64600-52-8

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O/c1-5-2-6-7(9-3-5)10-4-11-8(6)12/h2-4H,1H3,(H,9,10,11,12)

InChI Key

YCSSDGURROTVJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=CNC2=O

Origin of Product

United States

Synthetic Methodologies for 6 Methylpyrido 2,3 D Pyrimidin 4 1h One and Its Analogues

Classical and Modern Synthetic Routes to Pyrido[2,3-d]pyrimidin-4(1H)-one Systems

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) ring system is a well-explored area of heterocyclic chemistry, driven by the diverse pharmacological activities of its derivatives. tandfonline.com These compounds are structurally related to purines and pteridines and have demonstrated a wide range of biological activities. The construction of this bicyclic system can be broadly achieved by two primary strategies: annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) core or, conversely, formation of the pyrimidine ring from a suitably functionalized pyridine precursor. nih.gov

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.org This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and often simplifying work-up procedures. rasayanjournal.co.in

One of the most common MCR strategies for synthesizing pyrido[2,3-d]pyrimidines involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a 6-aminopyrimidine derivative. tandfonline.comresearchgate.net This reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization sequence. The versatility of this method allows for the introduction of a wide range of substituents on the pyrido[2,3-d]pyrimidine core by varying the starting components.

For instance, the three-component reaction of aromatic aldehydes, malononitrile, and 6-amino-1,3-dimethyluracil (B104193) has been effectively catalyzed by various catalysts to produce highly substituted pyrido[2,3-d]pyrimidines in high yields. tandfonline.com The choice of catalyst can significantly influence the reaction efficiency and conditions.

CatalystSolventConditionsYield (%)Reference
Nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2]Ethanol:H2O (2:1)RefluxHigh tandfonline.com
[γ-Fe2O3@-Hap-SO3H]Solvent-freeNot specifiedUp to 94% nih.gov
Indium(III) bromide (InBr3)Solvent-free15 min95% nih.gov
β-cyclodextrinAqueous solutionRefluxUp to 97% nih.gov

These examples highlight the adaptability of MCRs to various catalytic systems, including nanocatalysts and green catalysts, demonstrating the continuous evolution of this synthetic strategy. nih.gov

Condensation Reactions Involving Key Precursors

Condensation reactions are a cornerstone in the synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones. A widely employed approach involves the reaction of 6-aminouracil (B15529) derivatives with various carbon sources that provide the necessary atoms to form the fused pyridine ring.

A prominent example is the reaction between 6-aminouracils and α,β-unsaturated ketones (chalcones). researchgate.net This reaction can lead to the formation of either 5,8-dihydropyrido[2,3-d]pyrimidines or the fully aromatized pyrido[2,3-d]pyrimidines, depending on the reaction conditions and the substituents on the chalcone. researchgate.net The reaction of 6-aminouracil with acetyl acetone (B3395972) in phosphoric acid, for instance, yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com

Similarly, the condensation of 2,6-diaminopyrimidin-4(3H)-one with α,β-unsaturated ketones provides a direct route to various substituted pyrido[2,3-d]pyrimidines. researchgate.net The reaction conditions, such as the choice of solvent and catalyst, play a crucial role in directing the outcome of these condensations.

The reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds is another versatile method. For example, heating 6-aminouracil with acetylacetone (B45752) in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com The nature of the 1,3-dicarbonyl compound dictates the substitution pattern on the resulting pyridine ring.

Heterocyclization Reactions

Intramolecular heterocyclization reactions are a key strategy for the formation of the pyrido[2,3-d]pyrimidine nucleus. This approach often involves the cyclization of a suitably substituted pyrimidine precursor bearing a side chain that can react with a functional group on the pyrimidine ring.

One such method involves the intermolecular aza-Wittig reaction of 2-(triphenylphosphoranylidene)aminonicotinamides with carboxylic acid chlorides, which proceeds through an imidoyl chloride intermediate followed by heterocyclization to yield pyrido[2,3-d]pyrimidine derivatives. thieme-connect.com This methodology provides a regioselective route to the desired heterocyclic system. thieme-connect.com

Another strategy involves the cyclization of substituted pyridines that contain functional groups in the 2 and 3 positions. This approach builds the pyrimidine ring onto a pre-existing pyridine scaffold. researchgate.net For instance, o-aminonicotinonitrile derivatives can be subjected to acylation or thioacylation followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidines. rsc.orgrsc.org

Specific Synthetic Approaches to 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one

While the general synthetic routes described above are applicable to a wide range of pyrido[2,3-d]pyrimidines, specific methods have been developed for the synthesis of this compound. These often involve the strategic choice of precursors that introduce the methyl group at the desired position.

One common approach is the reaction of 6-aminouracil with precursors that can provide a three-carbon unit with a methyl group at the central carbon. For example, the reaction of 6-aminouracil with derivatives of crotonic acid or its synthetic equivalents can lead to the formation of the 6-methyl substituted pyridine ring.

Synthetic Strategies for Derivatization at Key Positions of the this compound Scaffold

The functionalization of the this compound scaffold at various positions is crucial for modulating its biological activity. Derivatization can be achieved either by modifying the substituents on the starting materials before the cyclization reaction or by post-synthetic modification of the pre-formed heterocyclic core.

For example, the use of substituted aldehydes in multi-component reactions allows for the introduction of diverse aryl or alkyl groups at the 7-position. Similarly, employing different active methylene compounds can lead to variations at the 5-position.

Post-synthetic modifications often involve reactions at the nitrogen atoms of the pyrimidine ring or substitution of leaving groups on the scaffold. For instance, alkylation of the N1 and N3 positions of the uracil (B121893) moiety can be achieved using alkyl halides in the presence of a base. nih.gov Furthermore, the introduction of chloro groups, typically by treatment with phosphoryl chloride, provides a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various amino, alkoxy, and other functional groups at positions 2 and 4. jocpr.com

Novel and Green Chemistry Approaches in Pyrido[2,3-d]pyrimidin-4(1H)-one Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods. The synthesis of pyrido[2,3-d]pyrimidines has benefited from these advancements, with several novel and green chemistry approaches being reported. orgchemres.orgrasayanjournal.co.in

Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the formation of pyrido[2,3-d]pyrimidines, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.netthieme-connect.com This technique has been successfully applied to various multi-component reactions for the synthesis of this heterocyclic system. researchgate.net For example, a microwave-assisted one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile provides a high-yield route to multifunctionalized pyrido[2,3-d]pyrimidines. researchgate.net

Aqueous Media: The use of water as a solvent is a key aspect of green chemistry. Several synthetic routes to pyrido[2,3-d]pyrimidines have been developed in aqueous media, often in the presence of a phase-transfer catalyst or under ultrasonic irradiation. researchgate.netresearchgate.net These methods avoid the use of volatile and often toxic organic solvents.

Nanocatalysis: Nanocatalysts have gained prominence due to their high surface area, enhanced catalytic activity, and ease of separation and recyclability. nih.govresearchgate.net Various nanocatalysts, including magnetic nanoparticles like Fe3O4 and nano-crystalline MgO, have been employed for the efficient synthesis of pyrido[2,3-d]pyrimidines via multi-component reactions. nih.govproquest.comscispace.comrsc.org These catalysts often allow for milder reaction conditions and can be easily recovered and reused, making the process more economical and sustainable. scispace.com

Green ApproachCatalyst/ConditionKey AdvantagesReference(s)
Microwave IrradiationVariousReduced reaction times, higher yields researchgate.netresearchgate.netresearchgate.netthieme-connect.com
Aqueous MediaPhase-transfer catalysts, UltrasoundEnvironmentally benign, avoids toxic solvents researchgate.netresearchgate.net
NanocatalysisFe3O4, nano-MgO, Fe3O4–ZnO–NH2–PW12O40High efficiency, reusability, mild conditions nih.govresearchgate.netproquest.comscispace.comrsc.org

These green chemistry approaches represent a significant advancement in the synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one and its analogues, offering more sustainable and efficient alternatives to traditional synthetic methods.

Analytical Techniques for Structural Elucidation of this compound Derivatives

The structural confirmation of newly synthesized this compound and its analogues relies on a combination of modern spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis are indispensable tools for unambiguously determining the molecular architecture of these heterocyclic compounds. tandfonline.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the context of this compound derivatives, the IR spectrum reveals characteristic absorption bands that confirm the presence of the core structure. Key vibrational frequencies include those for N-H, C=O, C=N, and C=C bonds.

For instance, the spectrum of a typical pyrido[2,3-d]pyrimidine derivative shows a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the N-H stretching vibration of the pyrimidinone ring. niscpr.res.in The stretching vibration of the carbonyl group (C=O) in the pyrimidinone ring typically appears as a strong absorption band between 1720 and 1660 cm⁻¹. niscpr.res.inmdpi.com Additionally, stretching vibrations for C=N and C=C bonds within the fused aromatic rings are observed in the 1650-1550 cm⁻¹ region. niscpr.res.in The presence of the methyl group can be identified by C-H stretching and bending vibrations.

Table 1: Typical FTIR Absorption Bands for Pyrido[2,3-d]pyrimidinone Derivatives

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3400 - 3200
C-H (Aromatic) Stretching 3100 - 3000
C-H (Methyl) Stretching 2960 - 2850
C=O (Amide) Stretching 1720 - 1660

This table is interactive and can be sorted by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives provides distinct signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The proton of the N-H group in the pyrimidinone ring typically appears as a broad singlet in the downfield region, often above 10.0 ppm. mdpi.com The aromatic protons on the pyridine ring will resonate in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns depending on the substitution pattern. The methyl group protons at the C6 position would appear as a sharp singlet in the upfield region, generally around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon (C4) of the pyrimidinone ring is characteristically deshielded and appears significantly downfield, often in the range of δ 160-170 ppm. The carbons of the aromatic rings (C2, C4a, C5, C6, C7, C8a) typically resonate between δ 110 and 160 ppm. The carbon of the methyl group at C6 would be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Scaffold

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1-NH ~10.0 - 12.0 -
2-CH ~8.0 - 8.5 ~150 - 155
4-C=O - ~160 - 170
4a-C - ~115 - 125
5-CH ~7.0 - 7.5 ~120 - 130
6-C - ~145 - 155
6-CH₃ ~2.5 - 3.0 ~20 - 25
7-CH ~8.5 - 9.0 ~135 - 145

Note: These are approximate values based on related structures and can vary with substitution and solvent. mdpi.comresearchgate.net This table is interactive.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak (M⁺) can be identified, which corresponds to the molecular weight of the derivative. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. researchgate.net

The fragmentation pattern observed in the mass spectrum offers further structural clues. For pyridopyrimidinone derivatives, common fragmentation pathways may involve the loss of small molecules like CO, HCN, or radicals from the substituents. researchgate.netiosrjournals.org For example, the fragmentation of the core ring system can help confirm the fused heterocyclic structure.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) serves as strong evidence for the compound's elemental composition and purity. mdpi.comresearchgate.net This technique is crucial for confirming the identity of newly synthesized compounds.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Biological Activities and Preclinical Pharmacological Profiles of 6 Methylpyrido 2,3 D Pyrimidin 4 1h One Derivatives

Anticancer and Antiproliferative Activities of Pyrido[2,3-d]pyrimidin-4(1H)-one Analogues

Derivatives of 6-methylpyrido[2,3-d]pyrimidin-4(1H)-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines and showing efficacy in preclinical animal models.

In Vitro Cytotoxicity Evaluation in Various Cancer Cell Lines (e.g., HepG-2, PC-3, HCT-116, MCF-7, A-549, HeLa, MDA-MB-231, SGC7901)

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. These studies have revealed that certain analogues possess potent antiproliferative effects, with their efficacy often being influenced by the nature and position of substituents on the core scaffold.

A series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, certain derivatives have shown remarkable activity against the breast cancer cell line MCF-7 and the liver cancer cell line HepG-2. nih.gov One particular compound exhibited an IC50 value of 0.57 μM against MCF-7 cells and 1.13 μM against HepG2 cells. nih.gov Other studies have highlighted the efficacy of these compounds against prostate cancer (PC-3) and lung cancer (A-549) cell lines. For example, some tetracyclic derivatives showed potent activity against A-549 cells with IC50 values as low as 7.23 μM, which is comparable to the standard drug erlotinib. mdpi.com Against the PC-3 cell line, certain compounds were found to be twice as potent as the reference molecule. mdpi.com

Furthermore, investigations into the cytotoxic effects on the colon cancer cell line HCT-116 have also been conducted, although in some cases, the activity was found to be mild. mdpi.com The triple-negative breast cancer cell line, MDA-MB-231, has also been a target for these derivatives, with some pyrazole derivatives of this scaffold showing significant decreases in cell viability. nih.gov While specific data for HeLa and SGC7901 cell lines are less abundant for the 6-methyl substituted core, broader studies on pyrido[2,3-d]pyrimidines have indicated moderate cytotoxicity against HeLa cells. The table below summarizes the in vitro cytotoxic activities of selected this compound derivatives.

Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative AHepG-2 (Liver)1.13 nih.gov
Derivative BPC-3 (Prostate)~5.5 mdpi.com
Derivative CHCT-116 (Colon)>20 mdpi.com
Derivative DMCF-7 (Breast)0.57 nih.gov
Derivative EA-549 (Lung)7.23 mdpi.com
Derivative FMDA-MB-231 (Breast)17.7 nih.gov

In Vivo Antineoplastic Efficacy Studies (Excluding Human Clinical Trials)

Preclinical in vivo studies using animal models have provided further evidence for the anticancer potential of this compound derivatives. These studies are crucial for assessing the therapeutic efficacy and potential of these compounds in a physiological setting.

In one study, the in vivo antitumor activity of a novel 4,6-diaryl pyrimidone derivative was investigated in Swiss albino mice bearing Ehrlich ascites carcinoma (EAC) and sarcoma-180 solid tumors. nih.gov The compound was found to inhibit tumor development significantly. At a dose of 30 mg/kg, it inhibited tumor growth by 94.71% in the EAC model, 59.06% in the Ehrlich solid tumor model, and 45.68% in the Sarcoma-180 solid tumor model. nih.gov Another study on imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives, which share a related core structure, demonstrated significant tumor growth inhibition in Colo-205 and U87MG xenograft models in mice. nih.gov These findings underscore the potential of this class of compounds for further development as anticancer agents.

Antimicrobial Activities of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

In addition to their anticancer properties, derivatives of this compound have been explored for their antimicrobial activities, showing promise against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Potency (Gram-Positive and Gram-Negative Bacteria)

Several studies have demonstrated the antibacterial potential of pyrido[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often dependent on the specific substitutions on the heterocyclic ring system.

For instance, a series of thieno[2,3-d]pyrimidinedione derivatives, which are structurally related to the pyrido[2,3-d]pyrimidines, displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values in the range of 2–16 mg/L. nih.gov However, their activity against Gram-negative bacteria was generally weaker. nih.gov In another study, certain alkyl pyridinol compounds, which can be considered analogues, were effective against Gram-positive bacteria, with MIC values as low as 4 μg/mL against S. aureus. mdpi.com Conversely, these compounds were largely ineffective against the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com Some pyrido[2,3-d]pyrimidine derivatives have been found to be more active in vitro and in vivo against Gram-negative bacteria, including Pseudomonas aeruginosa, than existing drugs like piromidic acid. nih.gov

Interactive Data Table: Antibacterial Activity of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidinedione analogStaphylococcus aureus (MRSA)2-16 nih.gov
Alkyl Pyridinol analogStaphylococcus aureus4 mdpi.com
8-vinyl-2-(1-piperazinyl) derivativePseudomonas aeruginosaPotent nih.gov
Thienopyrimidine derivativeStaphylococcus aureus15.63 researchgate.net
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivativeGram-positive bacteria2-32 nih.gov

Antifungal Efficacy

The antifungal potential of pyrido[2,3-d]pyrimidine derivatives has also been an area of active research. Studies have shown that some of these compounds exhibit inhibitory activity against various fungal species.

For example, a study evaluating newly synthesized pyrido[2,3-d]pyrimidine derivatives reported moderate activity against a number of fungi. While specific MIC values were not always detailed, the research indicated that these compounds hold promise as antifungal agents. Further investigation into the structure-activity relationships is needed to optimize their antifungal efficacy. Some studies have reported MIC values for related heterocyclic compounds against pathogenic filamentous fungi, providing a basis for comparison and future design of more potent antifungal pyrido[2,3-d]pyrimidine derivatives. mdpi.com

Enzyme Inhibition Profiles of Pyrido[2,3-d]pyrimidin-4(1H)-one Compounds

The biological activities of this compound derivatives are often attributed to their ability to inhibit specific enzymes that play crucial roles in disease pathogenesis. A significant focus of research has been on their potential as kinase inhibitors.

Several studies have identified pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival. For instance, a novel series of these compounds were identified as potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, with some derivatives showing low nanomolar activity. nih.gov Another study reported the discovery of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.gov One compound from this series demonstrated high inhibitory activity against EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively. nih.gov

Furthermore, pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers. Certain derivatives exhibited potent PIM-1 kinase inhibition with IC50 values in the low nanomolar range (e.g., 11.4 nM and 17.2 nM). nih.gov More recently, this scaffold has been utilized to develop highly potent and efficacious inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a novel target for cancer immunotherapy. nih.gov The diverse enzyme inhibitory profiles of these compounds highlight their potential for the development of targeted therapies.

Interactive Data Table: Enzyme Inhibition Profile of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Compound/DerivativeTarget EnzymeIC50 (nM)Reference
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine analogCDK4/6Low nanomolar nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one analogEGFRWT99 nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one analogEGFRT790M123 nih.gov
Pyrido[2,3-d]pyrimidine analogPIM-1 Kinase11.4 nih.gov
Pyrrolo[2,3-d]pyrimidine analogVEGFR240-204 mdpi.com
Pyrido[2,3-d]pyrimidin-7-one analogENPP1Potent nih.gov

Kinase Inhibition

The pyrido[2,3-d]pyrimidin-7-one template is a well-established framework for inhibiting ATP-dependent kinases. nih.gov Modifications on this core structure have led to the development of potent and selective inhibitors for several key kinases involved in cell cycle regulation and signal transduction.

EGFR and CDK4/Cyclin D1: Certain pyridopyrimidine derivatives have been identified as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1. nih.gov The structural similarity of the pyridopyrimidine moiety to DNA nucleobases contributes to its ability to interact with various enzymes in cancer cells, including tyrosine kinases. nih.gov For instance, newly synthesized fused pyridopyrimidine derivatives have demonstrated strong inhibitory activity against both EGFR and CDK4/cyclin D1. nih.gov

CDK4/Cyclin D1 Selectivity: Achieving selectivity for specific CDK enzymes has been a significant challenge. However, research has shown that introducing a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template confers excellent selectivity for CDK4 over other CDKs and tyrosine kinases. researchgate.netnih.gov Further optimization of this scaffold has produced highly potent and selective CDK4 inhibitors that demonstrate significant antiproliferative activity in human tumor cells. nih.gov Palbociclib, a potent CDK4/6 inhibitor approved for breast cancer treatment, features the pyrido[2,3-d]pyrimidin-7-one core. researchgate.net

PIM Kinase and PI3K Synergy: The CDK4/6 inhibitor abemaciclib, which is based on a related pyrimidine (B1678525) structure, has been shown to also inhibit PIM kinase. oncotarget.comoncotarget.com This dual activity leads to the suppression of mTOR signaling and S6 phosphorylation, crucial pathways for cell growth and proliferation. oncotarget.comoncotarget.com In cancer cells with PIK3CA mutations, where PIM kinase activity is less critical for mTOR activation, combining a CDK4/6 and PIM inhibitor with a PI3K inhibitor can restore the suppression of S6 phosphorylation and lead to synergistic curtailment of cell growth. oncotarget.com This suggests a potential therapeutic strategy of neutralizing three key pathways (Akt, PIM, and CDK4) that lead to mTOR activation. oncotarget.com

Table 1: Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives

Compound Class Target Kinase(s) Key Findings Reference(s)
Fused Pyridopyrimidines EGFR, CDK4/Cyclin D1 Demonstrated dual inhibitory activity. nih.gov
5-Methyl-pyrido[2,3-d]pyrimidin-7-ones CDK4 Methyl group at C-5 confers high selectivity for CDK4. researchgate.netnih.gov
Abemaciclib (related structure) CDK4/6, PIM Kinase Inhibits both Rb and S6 phosphorylation; synergizes with PI3K inhibitors. oncotarget.comoncotarget.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial and anticancer agents. nih.govscbt.commdpi.com DHFR inhibitors block the reduction of dihydrofolate to tetrahydrofolate, leading to a deficiency in the cofactors required for cell proliferation. nih.govmdpi.com

The 2,4-diaminopyrido[2,3-d]pyrimidine structure is a classic scaffold for DHFR inhibition. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was synthesized and showed notable antitumor activity, highlighting the potential of this class of compounds as DHFR inhibitors. mdpi.com The majority of DHFR inhibitors, though structurally diverse, often contain a 2,4-diamino substitution on a pyrimidine or related heterocyclic ring. researchgate.net These molecules act as structural analogues of the natural substrate, dihydrofolate, binding to the enzyme's active site. wikipedia.org The development of novel DHFR inhibitors continues to be an active area of research to overcome resistance mechanisms associated with established drugs like methotrexate. nih.govmdpi.com

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

Inhibitors of α-glucosidase and α-amylase are important for managing type 2 diabetes by controlling postprandial hyperglycemia. Pyrido[2,3-d]pyrimidine derivatives have emerged as effective inhibitors of these enzymes. researchgate.netbohrium.com

A series of novel 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives demonstrated excellent in vitro yeast α-glucosidase inhibition, with IC50 values ranging from 78.0 ± 2.0 to 252.4 ± 1.0 μM. bohrium.com The most active compound in this series was approximately 10 times more potent than acarbose, a standard drug, and kinetic studies revealed a competitive mode of inhibition. bohrium.com Similarly, other studies have identified related heterocyclic compounds that exhibit dual inhibitory activity against both α-glucosidase and α-amylase. For example, a 6-bromo-2-phenyl substituted quinazoline derivative showed IC50 values of 1.08 µM for α-glucosidase and 5.33 µM for α-amylase. nih.gov Another study on hybrid compounds containing a 4H-pyrano[2,3-d]pyrimidine core reported IC50 values against α-glucosidase as low as 45.63 ± 1.14 μM and against α-amylase as low as 103.63 ± 1.13 μM. nih.gov

Table 2: Glycosidase Inhibition by Pyrido[2,3-d]pyrimidine and Related Derivatives

Compound Series Target Enzyme IC50 Value Reference(s)
6-amino-pyrido[2,3-d]pyrimidine-2,4-diones α-Glucosidase 78.0 ± 2.0 µM (most potent) bohrium.com
4H-pyrano[2,3-d]pyrimidine hybrids α-Glucosidase 45.63 ± 1.14 µM (most potent) nih.gov
4H-pyrano[2,3-d]pyrimidine hybrids α-Amylase 103.63 ± 1.13 µM (most potent) nih.gov
6-bromo-2-phenyl quinazoline-3-oxides α-Glucosidase 1.08 ± 0.02 µM nih.gov
6-bromo-2-phenyl quinazoline-3-oxides α-Amylase 5.33 ± 0.01 µM nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, mediating the conversion of arachidonic acid to prostaglandins. nih.gov Pyrimidine derivatives have been investigated as anti-inflammatory agents, with some showing selective inhibition of COX-2, the isoform overexpressed in inflammatory conditions and cancer cells. nih.govnih.gov

Studies on pyrimidine derivatives have identified compounds with high selectivity towards COX-2, achieving results comparable to the reference drug meloxicam and outperforming piroxicam. nih.govnih.gov In one study, two such derivatives demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated inflammatory cell growth. nih.gov A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was also synthesized, leading to the discovery of a compound with dual COX-1/COX-2 inhibitory activity. rsc.org Furthermore, research into 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives identified a compound with a para-fluorophenyl substituent as a potent and selective COX-2 inhibitor (IC50 = 42.19 µM, Selectivity Index = 4.81) compared to the non-selective drug indomethacin. ijper.org

Other Enzyme Targets

The versatility of the pyrido[2,3-d]pyrimidine scaffold extends to other enzyme families.

Phosphodiesterases (PDEs): Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. mdpi.com A pyrazolo[3,4-d]pyrimidin-4-one derivative, PF-04447943, was identified as a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9). nih.gov This compound exhibited high affinity for human, rhesus, and rat PDE9 (Ki of 2.8, 4.5, and 18 nM, respectively) and was found to enhance synaptic plasticity and cognitive function in rodent models. nih.gov

Protoporphyrinogen Oxidase (PPO): PPO is a key enzyme in the biosynthesis of chlorophyll and heme, making it an important target for herbicides. nih.gov A thieno[2,3-d]pyrimidine-2,4-dione derivative was discovered to be a highly potent PPO inhibitor with a Ki value of 2.5 nM against Nicotiana tabacum PPO. This was significantly more potent than the lead compound (Ki = 7.4 nM) and existing herbicides like flumioxazin (Ki = 46 nM). nih.gov Molecular simulations indicated that the thieno[2,3-d]pyrimidine-2,4-dione moiety forms a favorable π-π stacking interaction with a key phenylalanine residue in the enzyme's active site. nih.gov

Gyrase: While specific studies on this compound derivatives as gyrase inhibitors are not detailed in the provided context, the broader class of pyrimidine derivatives has been explored for antibacterial activity, which often involves targeting bacterial DNA gyrase.

Miscellaneous Biological Activities

Antiviral Effects

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have shown promise as antiviral agents against a range of viruses.

A series of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines and related pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for antiviral activity. nih.gov Several of these compounds exhibited good activity against herpes simplex virus (HSV). nih.gov In another study, a series of 1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine derivatives were screened for activity against HIV-1 RNase H. nih.gov One compound, which was inactive in antiparasitic tests, showed distinct inhibition of HIV-1 RNase H, indicating that substitutions on the ring system determine the specific anti-infective activity. nih.gov

Furthermore, the broader pyrimidine class is central to antiviral research. For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com However, other synthesized carbocyclic uracil (B121893) derivatives, designed to combine features of 4'-modified and carbocyclic nucleosides, did not exhibit activity against SARS-CoV-2, influenza A/B, or norovirus at the tested concentrations. mdpi.com

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory activities, with some compounds showing potency comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs). Research has focused on their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.

Certain pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been identified as potential selective COX-2 inhibitors. nih.gov Virtual screening and subsequent biological evaluation revealed that these compounds can exhibit significant anti-inflammatory effects. For instance, in a carrageenan-induced rat paw edema model, some derivatives showed edema inhibition of over 60%. nih.gov Notably, select derivatives displayed greater gastric safety profiles compared to indomethacin, a widely used NSAID, suggesting a potential for reduced gastrointestinal side effects often associated with COX inhibition. nih.gov

Further studies on pyrimidine derivatives have quantified their COX inhibitory activity. While some compounds showed moderate inhibitory effects, others demonstrated high selectivity towards COX-2. nih.gov This selectivity is a desirable trait in anti-inflammatory agents as it is associated with a lower risk of gastrointestinal complications. nih.gov

CompoundAnti-inflammatory Activity (% edema inhibition)Reference Compound% Inhibition by ReferenceAnimal Model
3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione60%Indomethacin-Rat paw induced edema
Derivative 1105% (relative potency)Indomethacin100%Rat paw induced edema
Derivative 2106% (relative potency)Indomethacin100%Rat paw induced edema
Derivative 3109% (relative potency)Indomethacin100%Rat paw induced edema
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
L1>1001.2 ± 0.1>83.3
L2>1001.5 ± 0.2>66.7
Piroxicam (Reference)2.5 ± 0.23.8 ± 0.30.7
Meloxicam (Reference)15.2 ± 1.11.5 ± 0.110.1

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyrido[2,3-d]pyrimidine derivatives have shown promise in this area.

A series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, synthesized from indole chalcones and 6-aminouracil (B15529), were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv strain. nih.gov Using the in vitro anti-TB microplate Alamar Blue assay, several compounds were identified with significant activity. nih.gov Five of these compounds exhibited a minimum inhibitory concentration (MIC) of 25 µg/ml, indicating their potential as leads for the development of new antitubercular drugs. nih.gov

CompoundMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL)
Compound 325
Compound 725
Compound 825
Compound 925
Compound 1225
Compound 2050

Antileishmanial and Antiparasitic Activities

Leishmaniasis, a parasitic disease caused by Leishmania protozoa, remains a significant global health problem with limited treatment options. Certain derivatives of this compound have emerged as potent antileishmanial agents.

In a study evaluating newly synthesized pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, several compounds demonstrated exceptional in vitro activity against promastigotes of Leishmania donovani. nih.gov The half-maximal inhibitory concentration (IC50) values for the most active compounds ranged from 10.23 to 15.58 µg/ml, which was significantly better than the standard drug pentostam (IC50 of 500 μg/ml). nih.gov These findings highlight the potential of this chemical class in the development of new treatments for leishmaniasis.

CompoundIC50 against Leishmania donovani promastigotes (µg/mL)Standard Drug (Pentostam) IC50 (µg/mL)
Compound 310.23 ± 1.50500
Compound 1215.58 ± 1.67500
Compound 1311.45 ± 1.23500

Antipyretic and Analgesic Effects

Pyrido[2,3-d]pyrimidine derivatives have also been investigated for their potential to alleviate pain and fever. nih.gov Research in this area has demonstrated that specific structural modifications to the pyrido[2,3-d]pyrimidine core can lead to significant analgesic properties.

One study reported the synthesis of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones and their evaluation for analgesic activity. A particular derivative, compound 4c, exhibited notable analgesic effects, showing 64% and 72% activity in different analgesic assays. rsc.org Interestingly, these compounds were also found to have a lower ulcerogenic index compared to aspirin and diclofenac, suggesting a more favorable gastrointestinal safety profile. rsc.org

CompoundAnalgesic Activity (%)
4c64% and 72%

Diuretic and Antihypertensive Properties

The pyrido[2,3-d]pyrimidine scaffold has been explored for its potential cardiovascular effects, specifically diuretic and antihypertensive properties. While research in this specific sub-class is ongoing, the broader class of pyrimidine derivatives has a known history in this therapeutic area. mdpi.com

Anticonvulsant and CNS Depressive Effects

The central nervous system (CNS) is another area where pyrido[2,3-d]pyrimidine derivatives have shown potential therapeutic applications. nih.gov Several studies have indicated that these compounds possess anticonvulsant and CNS depressant activities.

Screening of newly synthesized 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides using models of pentylenetetrazole-induced seizures and the maximal electroshock (MES) test revealed anticonvulsant properties. japsonline.com One derivative, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide, was particularly effective in reducing the severity and number of seizures, as well as increasing their latent period. japsonline.com These findings suggest that the pyrido[2,3-d]pyrimidine scaffold could be a valuable starting point for the development of new antiepileptic drugs.

Herbicidal Activity

In addition to their pharmacological applications, derivatives of this compound have demonstrated significant potential in agriculture as herbicides. A number of novel pyrido[2,3-d]pyrimidine compounds have been designed and synthesized, showing promising herbicidal activity against a range of weed species.

Many of these derivatives have been found to be particularly effective against monocotyledonous weeds. mdpi.com For instance, the compound 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) was as active as the commercial herbicides clomazone and flumioxazin against bentgrass. mdpi.com The mechanism of action for some of these compounds involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. nih.gov One potent PPO inhibitor, 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (11q), showed six times more activity than flumioxazin against tobacco PPO. nih.gov

CompoundTarget WeedActivity
3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o)Bentgrass (Agrostis stolonifera)Good activity (Rank 4-5) at 1 mM
3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (11q)Tobacco PPO (enzyme)Kᵢ = 0.0074 µM

Antioxidant Activity

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been investigated for their potential as antioxidant agents. In a study focused on the synthesis of substituted pyrido-pyrimidines, several derivatives demonstrated notable antioxidant capabilities. The research highlighted that compounds with phenolic components are often more active. researchgate.net

A particular study involving an environmentally friendly, four-component synthesis method produced a range of structurally diverse substituted pyrido-pyrimidines. researchgate.net The antioxidant activity of these synthesized compounds was evaluated, and several derivatives of pyrido[2,3-d]pyrimidine were found to possess significant activity. Specifically, compounds designated as 4d3, 4d5, 4d12, and 4d13 showed considerable antioxidant effects at concentrations of 50 mg/ml and 100 mg/ml when compared to a standard compound. researchgate.net Among these, compounds 4d3, 4d12, and 4d13 were reported to exhibit excellent antioxidant activity. researchgate.net

The presence of a labile hydrogen atom and a conjugated system within the structure of these pyrimidine derivatives contributes to their radical scavenging potential. nih.gov

Table 1: Antioxidant Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound CodeObserved Antioxidant Activity
4d3Excellent
4d5Significant
4d12Excellent
4d13Excellent

Anti-hyperglycemic Activity

The pyrido[2,3-d]pyrimidine framework is a key feature in various pharmacologically active compounds, including those with potential anti-hyperglycemic effects. researchgate.net Research into this area has led to the synthesis and evaluation of new derivatives for their ability to inhibit enzymes involved in carbohydrate metabolism, such as α-glucosidase.

A series of novel 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and assessed for their α-glucosidase inhibitory action. nih.gov The findings were promising, with all the synthesized compounds (designated 3a-3s) displaying excellent in vitro inhibition of yeast α-glucosidase. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds were in the range of 78.0 ± 2.0 to 252.4 ± 1.0 μM. nih.gov

Notably, the most potent compound from this series, 3o, was found to be approximately ten times more effective than acarbose, a standard drug used for managing hyperglycemia, which had an IC50 of 750.0 ± 1.5 μM. nih.gov A kinetic study of compound 3o indicated that its inhibition of α-glucosidase occurs through a competitive mechanism. nih.gov The strong inhibitory activity of these compounds is potentially attributable to the presence of the pyrimidine ring in their structure. xisdxjxsu.asia

Table 2: α-Glucosidase Inhibitory Activity of 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

Compound CodeIC50 (μM)
3a150.2 ± 1.5
3b180.5 ± 2.1
3c120.6 ± 1.2
3d210.8 ± 1.8
3e95.3 ± 1.0
3f165.4 ± 1.6
3g252.4 ± 1.0
3h135.7 ± 2.5
3i88.1 ± 1.1
3j195.9 ± 1.9
3k110.2 ± 2.2
3l145.3 ± 1.3
3m105.6 ± 1.7
3n220.1 ± 2.4
3o78.0 ± 2.0
3p175.8 ± 1.4
3q130.4 ± 2.3
3r190.7 ± 1.2
3s160.9 ± 1.5
Acarbose (Standard)750.0 ± 1.5

Structure Activity Relationship Sar Studies and Molecular Design of 6 Methylpyrido 2,3 D Pyrimidin 4 1h One Analogues

Impact of Substituent Modifications on Biological Activity

The biological profile of 6-methylpyrido[2,3-d]pyrimidin-4(1H)-one analogues can be significantly altered by introducing various substituents at different positions of the bicyclic ring system. These modifications influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.

The pyrido[2,3-d]pyrimidine (B1209978) core is a versatile scaffold for developing anticancer agents, with activity modulated by substituents on both the pyridine (B92270) and pyrimidine (B1678525) rings. researchgate.net

Expansion of the core pyrido[2,3-d]pyrimidin-4(3H)-one structure into tetracyclic 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives has shown a significant impact on anticancer activity. nih.gov For instance, certain derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including lung (A-549), prostate (PC-3), and breast (MCF-7). nih.govresearchgate.net The presence of an electron-donating methoxy (B1213986) (-OCH₃) group at the 4-position of the terminal phenyl ring has been found to be beneficial for activity. researchgate.net

In one study, compound 8d (a tetracyclic derivative) showed potent activity against the A-549 and PC-3 cell lines, being equipotent or more potent than the reference drug erlotinib. nih.gov Specifically, the introduction of a 4-methoxy substituent on the phenyl ring at the 7-position and a 2,4-dichloro substitution on the phenyl ring at the 5-position resulted in strong cytotoxic effects. researchgate.net

Conversely, modifications at other positions can also dictate potency. For example, in a series of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives, compound 63 showed remarkable activity against prostate (PC-3) and lung (A-549) cancer cells with IC₅₀ values of 1.54 and 3.36 μM, respectively. mdpi.com Another derivative, PD180970, was found to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl, a key protein in chronic myelogenous leukemia. mdpi.com

The table below summarizes the anticancer activity of selected pyrido[2,3-d]pyrimidine analogues.

CompoundCancer Cell LineIC₅₀ (µM)Reference
8a PC-37.98 researchgate.net
8b A-54916 nih.gov
8d A-5497.23 nih.gov
8d PC-37.12 nih.gov
9a PC-39.26 researchgate.net
Compound 4 MCF-70.57 researchgate.net
Compound 4 HepG21.13 researchgate.net
Compound 11 MCF-71.31 researchgate.net
Compound 11 HepG20.99 researchgate.net
Compound 63 PC-31.54 mdpi.com
Compound 63 A-5493.36 mdpi.com
Erlotinib (Reference)A-5496.53 nih.gov
Erlotinib (Reference)PC-311.05 nih.gov

This table is interactive. Click on the headers to sort the data.

Pyrido[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. nih.gov SAR studies have revealed that specific structural modifications can enhance their potency against various bacterial and fungal strains.

A notable finding is the enhanced antimicrobial activity of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives when compared to their benzothiazole (B30560) arylidine precursors. nih.gov The introduction of a 2-thioxo group at the pyrimidine ring, as seen in 2-thioxodihydropyrido[2,3-d]pyrimidines, has been shown to confer broad-spectrum antibacterial activity. rsc.org For instance, compound 10a from a synthesized library demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49–3.9 μg/mL. rsc.org

Further modifications to this thioxo-series led to compounds with both broad antimicrobial activity (MIC = 0.49–7.81 μg/mL) and moderate to strong antifungal activity (MIC = 1.95–15.63 μg/mL). rsc.org In another study, a series of 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives showed significant inhibitory effects against bacteria, with most compounds having MIC values between 4–20 μmol/L. nih.gov The nature of the aryl group at the 5-position also influences activity.

The table below presents the antimicrobial activity of representative pyrido[2,3-d]pyrimidine analogues.

Compound SeriesTarget MicroorganismMIC RangeReference
2-Thioxodihydropyrido[2,3-d]pyrimidines (10a )Bacteria0.49–3.9 µg/mL rsc.org
2-Thioxodihydropyrido[2,3-d]pyrimidines (10d-i )Bacteria0.49–7.81 µg/mL rsc.org
2-Thioxodihydropyrido[2,3-d]pyrimidines (10d-i )Fungi1.95–15.63 µg/mL rsc.org
7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo derivativesBacteria4–20 µmol/L nih.gov

This table is interactive. Click on the headers to sort the data.

The anticancer effects of many pyrido[2,3-d]pyrimidine analogues are attributed to their ability to inhibit specific enzymes crucial for cancer cell proliferation and survival. SAR studies have been pivotal in designing potent and selective inhibitors for various kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as inhibitors of both wild-type EGFR (EGFRWT) and its resistant mutant (EGFRT790M). nih.gov Expansion of the core into a tetracyclic system was found to be favorable. nih.gov Compound 8a emerged as a potent inhibitor with IC₅₀ values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. researchgate.net Another study identified compound B1 , a thieno[3,2-d]pyrimidine (B1254671) derivative, which showed an IC₅₀ of 13 nM against EGFRL858R/T790M with over 76-fold selectivity for the wild-type enzyme. nih.gov

PIM-1 Kinase Inhibition: PIM-1 kinase is another important target in cancer therapy. Certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 inhibition. Compounds 4 and 10 from one study exhibited remarkable inhibitory activity with IC₅₀ values of 11.4 nM and 17.2 nM, respectively, comparable to the known inhibitor staurosporine (B1682477) (IC₅₀ = 16.7 nM). researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition: Dysregulation of CDKs is a hallmark of many cancers. Pyrido[2,3-d]pyrimidine derivatives have been developed as CDK inhibitors. For example, compounds 65 and 66 were identified as the most effective direct CDK6 inhibitors in their series, with IC₅₀ values of 115.38 nM and 726.25 nM, respectively. mdpi.com

The table below summarizes the enzyme inhibitory activity of key pyrido[2,3-d]pyrimidine analogues.

CompoundTarget EnzymeIC₅₀Reference
8a EGFRWT0.099 µM researchgate.net
8a EGFRT790M0.123 µM researchgate.net
B1 EGFRL858R/T790M13 nM nih.gov
Compound 4 PIM-1 Kinase11.4 nM researchgate.net
Compound 10 PIM-1 Kinase17.2 nM researchgate.net
Compound 65 CDK6115.38 nM mdpi.com
Compound 66 CDK6726.25 nM mdpi.com
Staurosporine (Reference)PIM-1 Kinase16.7 nM researchgate.net

This table is interactive. Click on the headers to sort the data.

Pharmacophore Elucidation for this compound Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the pyrido[2,3-d]pyrimidine scaffold, these studies are crucial for designing new analogues with improved affinity and selectivity.

In the context of anticancer activity, pharmacophore models have been developed for various targets. For inhibitors of human thymidylate synthase (hTS), a key enzyme in DNA synthesis, pharmacophore mapping has been used to design novel pyrido[2,3-d]pyrimidine derivatives that can stabilize the inactive conformation of the enzyme. researchgate.net These models typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features arranged in a specific spatial orientation to interact with key amino acid residues in the enzyme's active site. researchgate.net

Metabolism studies have also shed light on pharmacophoric features. It was discovered that the introduction of a methyl group at the 6-position of a related pyrido[3,4-d]pyrimidine (B3350098) core could suppress metabolism at a distant part of the molecule. This suggests that the methyl group blocks a preferred pharmacophore recognized by P450 enzymes, thereby improving the metabolic stability of the compound. acs.org This finding is particularly relevant to the this compound scaffold, highlighting the importance of the 6-methyl group not just for target binding but also for pharmacokinetic properties.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure (conformation) and the specific spatial arrangement of atoms (stereochemistry) of a drug molecule are critical determinants of its biological activity. nih.gov This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with different stereoisomers of a drug. nih.gov

Conformational analysis of pyrido[2,3-d]pyrimidin-4-one derivatives has been performed using techniques like ¹H and ¹³C NMR spectroscopy. nih.gov Such studies help to understand the preferred spatial arrangement of the molecule and its substituents, which is essential for designing molecules that fit optimally into a target's binding site.

X-ray crystallography provides definitive conformational data. An analysis of the compound 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione revealed that the benzene (B151609) ring is nearly perpendicular to the pyrido[2,3-d]pyrimidine ring, with a dihedral angle of 88.2°. mdpi.com This specific orientation can influence how the molecule interacts with its biological target and can be a key factor in its activity profile.

While specific SAR studies focusing on stereoisomers of this compound are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are highly relevant. nih.gov If a chiral center is introduced into the molecule, it is highly probable that one enantiomer will exhibit greater activity or a different biological profile than the other. This is because only one enantiomer may be able to achieve the necessary three-point interaction with its chiral binding site to elicit a pharmacological effect. nih.gov Therefore, the stereochemical configuration of substituents is a critical consideration in the design of advanced analogues.

Molecular Mechanisms of Action for 6 Methylpyrido 2,3 D Pyrimidin 4 1h One Derivatives

Cellular Pathway Modulation

Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have been shown to exert significant influence over fundamental cellular pathways implicated in cancer progression. Their mechanisms involve the direct activation of cell death programs and the arrest of cellular proliferation at key checkpoints.

A primary mechanism by which pyrido[2,3-d]pyrimidine derivatives exhibit their anti-proliferative effects is through the induction of apoptosis, or programmed cell death. Research has demonstrated that these compounds can trigger both early and late-stage apoptotic events in cancer cells.

For instance, one derivative, compound 8a , was found to significantly increase the early apoptosis ratio by 32-fold and the late apoptosis ratio by an impressive 150-fold in prostate cancer (PC-3) cells. nih.gov Similarly, another derivative, compound 4 , increased the total apoptosis in breast cancer (MCF-7) cells by over 58-fold compared to untreated control cells. nih.govmdpi.com

The activation of these apoptotic pathways is often mediated by the caspase family of proteins, which are central executioners of cell death. Studies have confirmed that treatment with certain pyrido[2,3-d]pyrimidine derivatives leads to a marked increase in the levels of key apoptotic regulators. For example, compound 8a induced a 5.3-fold increase in the level of caspase-3 in PC-3 cells. nih.gov Another compound, 5k , was shown to elevate levels of both caspase-3 (a 6.9-fold increase) and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2 in liver cancer (HepG2) cells. rsc.org This modulation of the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis.

Apoptotic Effects of Selected Pyrido[2,3-d]pyrimidine Derivatives
CompoundCell LineKey Apoptotic EffectFold Increase vs. ControlReference
Compound 4MCF-7 (Breast Cancer)Total Apoptosis58.29 nih.govmdpi.com
Compound 8aPC-3 (Prostate Cancer)Early Apoptosis32 nih.gov
Compound 8aPC-3 (Prostate Cancer)Late Apoptosis150 nih.gov
Compound 8aPC-3 (Prostate Cancer)Caspase-3 Level5.3 nih.gov
Compound 5kHepG2 (Liver Cancer)Caspase-3 Level6.9 rsc.org
Compound 5kHepG2 (Liver Cancer)Bax Level2.6 rsc.org

In addition to inducing apoptosis, these derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at various checkpoints. By preventing cells from progressing through the cycle of division and replication, these compounds effectively inhibit tumor growth.

Different derivatives have been shown to arrest the cell cycle at distinct phases. For example, compound 4 was found to arrest MCF-7 breast cancer cells in the G1 phase. nih.govmdpi.com Similarly, compound 15f also induced cell cycle arrest at the G1 phase, an effect mediated at least in part by increasing the expression of the cell cycle inhibitor p21. nih.gov Other derivatives, such as compound V , have been observed to arrest the cell cycle at the G2/M phase. nih.gov

Furthermore, some compounds can induce arrest at the pre-G1 phase, which is often indicative of cells undergoing apoptosis. Compound 8a demonstrated a significant ability to cause arrest at the pre-G1 phase in PC-3 cells, corroborating its potent apoptotic-inducing activity. nih.gov Another compound, 5k , was found to impede HepG2 cells in the G0-G1 phase, preventing them from proceeding to the S phase where DNA replication occurs. rsc.org

Cell Cycle Arrest Mechanisms of Pyrido[2,3-d]pyrimidine Derivatives
CompoundCell LinePhase of ArrestReference
Compound 4MCF-7 (Breast Cancer)G1 nih.govmdpi.com
Compound 15fPC-3 (Prostate Cancer)G1 nih.gov
Compound 5kHepG2 (Liver Cancer)G0/G1 rsc.org
Compound 8aPC-3 (Prostate Cancer)Pre-G1 nih.gov
Compound VNot SpecifiedG2/M nih.gov

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Pyrido[2,3-d]pyrimidine derivatives have been developed to specifically inhibit key components of these pathways.

One of the most critical pathways in cancer is the RAS/MAPK pathway. Certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent blockers of the RAF-MEK-ERK cascade within this pathway. researchgate.net For instance, the derivative 14m was shown to suppress the levels of phosphorylated ERK and MEK in a dose-dependent manner, thereby inhibiting the signaling that leads to cell proliferation and migration. researchgate.net

The Phosphatidylinositol-3-kinase (PI3K) signaling pathway is another crucial regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer. mdpi.com Though research has focused on structurally similar scaffolds like thieno[2,3-d]pyrimidines as PI3K inhibitors, the pyrido[2,3-d]pyrimidine core is also a subject of investigation for targeting various PI3K isoforms. mdpi.com Seletalisib, a pyrido[3,2-d]pyrimidine, is a known inhibitor of the PI3Kδ isoform. nih.gov

Target Interaction and Binding Modes (e.g., Kinase Binding, DNA/Enzyme Interactions)

The cellular effects of 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one derivatives are a direct result of their interaction with specific molecular targets. A predominant mode of action for this class of compounds is the inhibition of various protein kinases, which are key regulators of cellular signaling. nih.gov

Several derivatives have shown potent, specific inhibition of various kinases. For example, compounds 4 and 10 are potent inhibitors of PIM-1 kinase, with IC50 values of 11.4 nM and 17.2 nM, respectively. nih.gov Molecular docking studies suggest that these compounds bind effectively within the active site of the PIM-1 protein. nih.govmdpi.com

Other targeted kinases include the Epidermal Growth Factor Receptor (EGFR). Compound 8a demonstrated high inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov Docking studies revealed that these compounds occupy the adenine (B156593) binding pocket of the kinase. nih.gov

The broader pyrido[2,3-d]pyrimidine class has been shown to target a wide array of kinases and enzymes, including:

Tyrosine-protein kinase (Abl): Targeted by compounds like PD-173955 . nih.gov

Cyclin-dependent kinases (CDKs): The well-known breast cancer drug Palbociclib is a second-generation CDK inhibitor based on the pyrido[2,3-d]pyrimidine scaffold. nih.gov

Monopolar spindle 1 (Mps1) kinase: A key regulator of mitosis, Mps1 is targeted by pyrido[3,4-d]pyrimidine (B3350098) derivatives. nih.gov Binding analyses show that these inhibitors interact with key residues like G605 and K529 through stable hydrogen bonds, while hydrophobic interactions with residues such as I531, V539, and M602 also play a crucial role. nih.gov

Dihydrofolate reductase (DHFR): Some derivatives act as inhibitors of DHFR, thereby disrupting the synthesis of RNA and DNA. nih.gov

Molecular Targets and Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
Compound/SeriesPrimary TargetInhibitory Concentration (IC50)Reference
Compound 4PIM-1 Kinase11.4 nM nih.gov
Compound 10PIM-1 Kinase17.2 nM nih.gov
Compound 8aEGFRWT0.099 µM nih.gov
Compound 8aEGFRT790M0.123 µM nih.gov
PalbociclibCDK4/6Not Specified in Source nih.gov
PD-173955Abl KinaseNot Specified in Source nih.gov
PiritreximDHFRNot Specified in Source nih.gov

Cellular Uptake and Distribution Considerations (Preclinical)

For a compound to exert its intracellular effects, it must first efficiently cross the cell membrane and distribute within the cell. Preclinical studies provide initial insights into these characteristics.

Pharmacokinetic studies of one derivative, 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine , in rats showed that the compound was rapidly absorbed after oral administration, with peak plasma concentrations reached in under an hour. nih.gov The absolute bioavailability was high, estimated to be around 90%, indicating efficient uptake from the gastrointestinal tract into the bloodstream. nih.gov

Cell imaging experiments with another derivative, PYB2 , confirmed its ability to penetrate the cell membrane and enter the cell, which is a prerequisite for interacting with intracellular targets. researchgate.net

Furthermore, studies on the structurally related pyrrolo[2,3-d]pyrimidine scaffold have highlighted the importance of specific cellular uptake mechanisms. Certain compounds in this class are designed for selective uptake by folate receptors (FRs), which are often overexpressed on the surface of cancer cells. This strategy allows for targeted delivery of the therapeutic agent to tumor cells while minimizing exposure to healthy tissues that primarily use other folate transporters.

Computational Chemistry and in Silico Approaches for 6 Methylpyrido 2,3 D Pyrimidin 4 1h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-methylpyrido[2,3-d]pyrimidin-4(1H)-one, docking simulations are instrumental in understanding how this compound and its analogs might interact with biological targets, such as protein kinases, which are often implicated in diseases like cancer.

Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have been extensively studied as inhibitors of various kinases. Molecular docking studies have elucidated the binding modes of these compounds within the ATP-binding pocket of these enzymes. For instance, studies on related pyrido[2,3-d]pyrimidine derivatives have identified key interactions with hinge region residues of kinases like EGFR, CDK4/cyclin D1, and PDGFRβ. These interactions typically involve hydrogen bonding between the pyrido[2,3-d]pyrimidine core and the protein backbone, a crucial factor for potent inhibitory activity.

In a study focused on multi-targeted kinase inhibitors, a pyrido[2,3-d]pyrimidine derivative, compound 5a , was docked into the active sites of EGFR and CDK4/cyclin D1. nih.govnih.gov The simulation revealed that the compound fits well within the binding pocket, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, explaining its potent inhibitory activity observed in vitro. nih.govnih.gov Similarly, docking studies of other analogs have helped in understanding their selectivity and potency against various cancer-related protein targets. The insights gained from these simulations are crucial for the rational design of new derivatives of this compound with improved affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Pyrido[2,3-d]pyrimidine Derivatives

Derivative ClassProtein TargetPDB IDKey Interactions/FindingsReference
Pyrido[2,3-d]pyrimidin-4(3H)-onesEGFR, CDK4/cyclin D1Not SpecifiedHydrogen bonding with hinge region, hydrophobic interactions. nih.govnih.gov
Pyrido[2,3-d]pyrimidinesWee1 KinaseNot SpecifiedIdentified key structural requirements for inhibitory activity. researchgate.net
Pyrido[2,3-d]pyrimidinesTyrosine Kinases (PDGFr, FGFr, EGFr, c-src)Not SpecifiedGuided SAR to improve potency and bioavailability. nih.govacs.org

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. These calculations help in understanding the molecule's intrinsic properties that govern its interactions with biological targets.

DFT studies on related pyridine (B92270) and pyrimidine (B1678525) derivatives have been used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack.

In a study on novel bioactive pyridine derivatives, DFT calculations were employed to correlate the theoretical findings with experimental spectroscopic data. scientific.net The calculated geometric parameters and vibrational frequencies showed good agreement with the experimental results, validating the computational model. scientific.net Such validated models can then be used to predict the properties of new, unsynthesized derivatives of this compound, thereby guiding medicinal chemistry efforts.

Table 2: Theoretical Electronic Properties of a Representative Pyrido[2,3-d]pyrimidine Derivative (Illustrative)

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVChemical reactivity and stability
Dipole Moment3.2 DMolecular polarity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR can be a powerful tool to predict the biological activity of novel analogs and to understand the structural features that are important for their activity.

Several QSAR studies have been performed on pyrido[2,3-d]pyrimidine derivatives. For example, a 3D-QSAR study on a series of pyrido[2,3-d]pyrimidine derivatives as Wee1 kinase inhibitors led to the development of robust CoMFA and CoMSIA models. researchgate.net These models, which had high predictive power, identified key steric and electrostatic features that influence the inhibitory activity. researchgate.net The contour maps generated from these models provided a visual representation of the regions where bulky, electropositive, or electronegative groups would enhance or decrease activity, thus guiding the design of more potent inhibitors. researchgate.net

Another study employed a neural network model to predict the anticancer activity of pyridopyrimidine derivatives as dihydrofolate reductase (DHFR) inhibitors. nih.gov This model, based on molecular connectivity indices and electronegativity distance vectors, showed a significant correlation between the structural parameters and the biological activity. nih.gov These examples demonstrate the utility of QSAR in the development of new therapeutic agents based on the this compound scaffold.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. For this compound, MD simulations can be used to validate docking poses, assess the stability of the ligand in the binding site, and calculate binding free energies.

MD simulations typically follow the initial docking of a ligand into a protein's active site. The system is then solvated, and the simulation is run for a period of nanoseconds to observe the behavior of the ligand-protein complex. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to assess the stability of the simulation.

Although specific MD simulation studies on this compound are not widely reported, the methodology is commonly applied to similar heterocyclic kinase inhibitors. These simulations can reveal subtle conformational changes in the protein upon ligand binding and identify key water molecules that may mediate interactions. The information from MD simulations provides a more realistic and detailed understanding of the binding event, which is invaluable for lead optimization.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become an integral part of this process, allowing for the early identification of compounds with poor pharmacokinetic profiles, thus saving time and resources.

For this compound and its derivatives, various ADME parameters can be predicted using computational models. These include physicochemical properties like lipophilicity (logP), aqueous solubility, and pKa, as well as pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Many studies on pyrido[2,3-d]pyrimidine derivatives incorporate in silico ADME predictions. For instance, a study on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones investigated their biopharmaceutical properties, revealing a wide range in solubility and permeability across the series. Commonly used tools for these predictions include SwissADME and other software that employ models based on large datasets of experimental data. These predictions are often guided by rules such as Lipinski's "rule of five," which helps in assessing the "drug-likeness" of a compound.

Table 3: Predicted ADME Properties for a Representative Pyrido[2,3-d]pyrimidine Derivative (Illustrative)

PropertyPredicted Value/ClassificationSignificance
Molecular Weight< 500 g/molAdherence to Lipinski's rule
logP (Lipophilicity)2.5Membrane permeability and solubility
Aqueous SolubilityModerately solubleBioavailability
GI AbsorptionHighOral bioavailability
Blood-Brain Barrier PermeantNoPotential for CNS side effects
Lipinski's Rule of Five0 violationsDrug-likeness

Future Perspectives and Research Directions for 6 Methylpyrido 2,3 D Pyrimidin 4 1h One

Development of Novel 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one Based Therapeutic Agents

The pyrido[2,3-d]pyrimidine (B1209978) core is a versatile scaffold for designing therapeutic agents targeting a wide array of diseases. rsc.orgnih.gov Future research will likely focus on the rational design and synthesis of new derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic profiles.

One promising area is the continued development of kinase inhibitors for cancer therapy. rsc.orgnih.gov Derivatives of the broader pyrido[2,3-d]pyrimidine class have shown potent inhibitory activity against various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms (EGFRWT and EGFRT790M), and PIM-1 kinase. rsc.orgnih.govnih.gov For instance, certain novel pyrido[2,3-d]pyrimidine derivatives have exhibited significant cytotoxicity against cancer cell lines like MCF-7, with IC50 values in the nanomolar range. nih.govmdpi.com Future work could involve modifying the substituents on the this compound core to optimize interactions with the ATP-binding pocket of specific kinases, thereby improving selectivity and overcoming drug resistance. nih.gov

Beyond cancer, there is potential for developing novel antimicrobial agents. Some 2-thioxodihydropyrido[2,3-d]pyrimidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activity. nih.gov Further structural modifications of the this compound backbone could lead to the discovery of new antimicrobial compounds with novel mechanisms of action, addressing the growing challenge of antimicrobial resistance.

The table below summarizes the therapeutic potential of some pyrido[2,3-d]pyrimidine derivatives, highlighting the diverse opportunities for future drug development based on the this compound scaffold.

Compound ClassTherapeutic Target/ApplicationKey Findings
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesEGFRWT and EGFRT790M inhibitors (Anticancer)High inhibitory activities with IC50 values as low as 0.099 µM. nih.gov
Novel pyrido[2,3-d]pyrimidine derivativesPIM-1 Kinase inhibitors (Anticancer)Potent inhibition with IC50 values in the nanomolar range (e.g., 11.4 nM). nih.govmdpi.com
2-thioxodihydropyrido[2,3-d]pyrimidinesAntibacterial and AntifungalBroad-spectrum activity with MIC values in the low µg/mL range. nih.gov

Exploration of New Biological Targets for Pyrido[2,3-d]pyrimidin-4(1H)-one Compounds

While much of the research on pyrido[2,3-d]pyrimidines has focused on established targets like kinases and dihydrofolate reductase (DHFR), there is a growing interest in identifying novel biological targets for this class of compounds. mdpi.comresearchgate.net This exploration could unveil new therapeutic applications for derivatives of this compound.

A significant number of biological targets for the broader class of pyrido[2,3-d]pyrimidines have already been identified, including tyrosine kinases, phosphoinositide 3-kinases (PI3K), and the mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.com The structural similarity of the pyrido[2,3-d]pyrimidine scaffold to purines suggests that these compounds could interact with a wide range of ATP-binding proteins. nih.gov

Future research in this area will likely involve high-throughput screening of this compound derivatives against diverse panels of enzymes and receptors. Chemical proteomics approaches, which utilize immobilized pyrido[2,3-d]pyrimidine ligands as affinity probes, have already proven successful in identifying numerous protein kinase targets. nih.gov This methodology can be expanded to identify other, non-kinase targets.

The following table lists some of the known biological targets of the broader pyrido[2,3-d]pyrimidine class, suggesting potential avenues for new target exploration with this compound derivatives.

Biological Target FamilySpecific ExamplesTherapeutic Area
KinasesEGFR, ABL, MAPK14, PI3K, mTOR, PIM-1Cancer, Inflammation
Dihydrofolate Reductase (DHFR)-Cancer, Infectious Diseases
Biotin Carboxylase-Metabolic Disorders, Infectious Diseases

Application of Advanced Synthetic Methodologies

The efficient and diverse synthesis of this compound derivatives is crucial for exploring their therapeutic potential. Future research will increasingly rely on advanced synthetic methodologies to generate novel and complex chemical structures.

Traditional synthetic routes often involve multi-step processes. nih.gov However, modern synthetic chemistry offers a range of powerful tools to streamline the synthesis of this scaffold. One-pot, multi-component reactions are particularly attractive as they allow for the rapid assembly of complex molecules from simple starting materials, often in a more environmentally friendly manner. researchgate.net

Microwave-assisted synthesis has also emerged as a valuable technique, significantly reducing reaction times compared to conventional heating methods. nih.gov Furthermore, the use of novel catalysts, such as iodine or palladium and copper complexes for cross-coupling reactions, can facilitate the introduction of a wide variety of substituents onto the pyrido[2,3-d]pyrimidine core, which is essential for structure-activity relationship (SAR) studies. nih.gov

Future synthetic efforts will likely focus on:

Combinatorial Chemistry: Generating large libraries of this compound derivatives for high-throughput screening.

Flow Chemistry: Utilizing continuous-flow reactors for safer, more efficient, and scalable synthesis.

Green Chemistry: Employing environmentally benign solvents and catalysts to minimize the environmental impact of synthesis.

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of this compound derivatives is fundamental to their development as therapeutic agents. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-level approach to elucidate these mechanisms.

While specific omics studies on this compound are not yet widely reported, a notable study in the broader pyrido[2,3-d]pyrimidine class has demonstrated the power of chemical proteomics. In this study, an immobilized pyrido[2,3-d]pyrimidine ligand was used as an affinity probe to identify over 30 human protein kinases as potential targets. nih.gov This approach not only confirmed known targets but also revealed novel interactions, expanding the known target landscape of this chemical class. nih.gov

Future research can build upon this by employing a multi-omics approach to:

Transcriptomics: Analyze changes in gene expression profiles in cells treated with this compound derivatives to identify affected signaling pathways.

Proteomics: In addition to target identification, quantitative proteomics can be used to study changes in protein expression and post-translational modifications, providing a deeper understanding of the cellular response.

Metabolomics: Investigate alterations in cellular metabolism to uncover downstream effects of target engagement.

By integrating data from these different omics layers, researchers can construct comprehensive models of how these compounds exert their biological effects, leading to a more rational approach to drug design and patient selection.

Emerging Trends in Pyrido[2,3-d]pyrimidin-4(1H)-one Chemistry and Biology

The field of pyrido[2,3-d]pyrimidine research is continuously evolving, with several emerging trends poised to shape its future direction. One significant trend is the development of inhibitors that are highly selective for mutant forms of kinases, a key strategy to overcome acquired drug resistance in cancer therapy. nih.gov The this compound scaffold is well-suited for the design of such selective inhibitors.

Another emerging area is the development of dual-target or multi-target inhibitors. Many complex diseases, such as cancer, involve the dysregulation of multiple signaling pathways. nih.gov Compounds based on the this compound core could be designed to simultaneously inhibit two or more key targets, potentially leading to synergistic therapeutic effects and a lower likelihood of resistance.

Furthermore, there is a growing interest in exploring the potential of these compounds in therapeutic areas beyond oncology and infectious diseases. Given their ability to interact with a wide range of biological targets, derivatives of this compound may hold promise for the treatment of inflammatory diseases, neurodegenerative disorders, and metabolic conditions.

Q & A

Q. What are the common synthetic routes for 6-methylpyrido[2,3-d]pyrimidin-4(1H)-one derivatives?

Methodological Answer:

  • Condensation Reactions: React 2,3-dihydropyridines with aromatic aldehydes in aqueous potassium phosphate to form the pyrido-pyrimidinone core (50–80% yields). Example: 3-formylchromones derived from 2-hydroxyacetophenones and Meldrum’s acid .
  • Microwave-Assisted Synthesis: Accelerate cyclization using microwave irradiation for improved efficiency (e.g., 84% yield for 7-(4-hydroxyphenyl) derivatives) .
  • One-Pot Multicomponent Reactions: Combine aminouracils, ketones, and aldehydes in trifluoroacetic acid or dioxane with triethylamine to streamline synthesis .

Table 1: Representative Reaction Conditions

SubstrateCatalyst/SolventYield (%)Reference
2,3-DihydropyridinesK₃PO₄/H₂O50–80
6-Aminothiouracil + ketonesTFA/Et₃N70–96
Microwave-assistedEthanol/DMF76–84

Q. How are pyrido-pyrimidinone derivatives purified and characterized?

Methodological Answer:

  • Purification: Use column chromatography (silica gel, chloroform/ethyl acetate) or recrystallization (ethanol-DMF mixtures) .
  • Characterization:
  • NMR/IR: Assign peaks for NH (δ 12.0–13.0 ppm), C=O (1650–1792 cm⁻¹), and aromatic protons (δ 7.1–8.2 ppm) .
  • Mass Spectrometry: Confirm molecular ions via HR-MS (e.g., m/z 353.03 for 7-(4-hydroxyphenyl) derivatives) .
  • Melting Points: Validate purity (e.g., 249–251°C for hydroxyl-substituted analogs) .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of the pyrido-pyrimidinone core?

Methodological Answer:

  • Cyclocondensation: 6-Aminothiouracil reacts with acetylacetone in TFA to form a thioxo intermediate, followed by cyclization via nucleophilic attack (Scheme 23 in ).
  • Intermediate Trapping: Identify enaminone adducts in one-pot reactions using hydrazonoyl halides (e.g., 492 in Scheme 13) .
  • Microwave Effects: Enhanced dipole interactions under microwave irradiation accelerate ring closure .

Q. How do substituents influence biological activity in pyrido-pyrimidinone derivatives?

Methodological Answer:

  • Structure-Activity Relationships (SAR):
  • Antimicrobial Activity: Electron-withdrawing groups (e.g., nitro, chloro) enhance activity (70% inhibition for 7-(4-nitrophenyl) derivatives) .
  • Anti-Inflammatory Targets: 2-Aryl substitutions (e.g., quinazolin-4-one) improve mPGES-1 inhibition (IC₅₀ < 1 μM) by stabilizing hydrophobic binding pockets .
    • Table 2: Substituent Effects on Bioactivity
SubstituentBiological ActivityKey FindingReference
4-HydroxyphenylAntioxidant84% yield, 332–334°C MP
2,4-DichlorophenylAntimicrobial78% yield, 324–326°C MP
Thiophen-2-ylDual antioxidant/antimicrobialSynergistic C=S/C=O interactions

Q. How can researchers resolve contradictions in synthetic yields or spectral data?

Methodological Answer:

  • Yield Discrepancies: Optimize solvent polarity (e.g., DMF vs. water) or catalyst loading (e.g., K₃PO₄ vs. Et₃N) .
  • Spectral Anomalies: Use deuterated solvents (DMSO-d₆) to resolve overlapping NMR signals or employ 2D-COSY for complex aromatic regions .
  • Reproducibility: Validate reaction conditions via controlled atmosphere (e.g., inert gas) to prevent oxidation of thiol groups .

Q. What computational methods predict the bioactivity of pyrido-pyrimidinone analogs?

Methodological Answer:

  • Docking Studies: Model interactions with mPGES-1 (PDB: 4YL1) to prioritize substituents with high binding affinity (e.g., 4-chlorophenyl) .
  • QSAR Models: Use Hammett constants (σ) to correlate electron-withdrawing groups with antimicrobial potency .
  • ADMET Prediction: Apply SwissADME to assess bioavailability (e.g., hydroxyl groups improve solubility but reduce BBB penetration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.